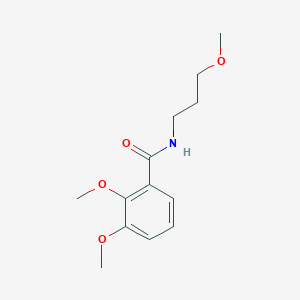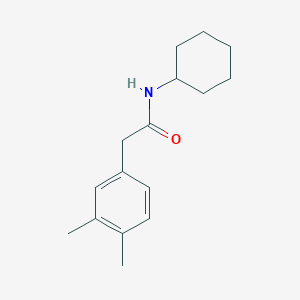
2,3-dimethoxy-N-(3-methoxypropyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-dimethoxy-N-(3-methoxypropyl)benzamide and related compounds often begins from corresponding benzoic acids. For example, derivatives like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized from their benzoic acid precursors, showing the versatility and adaptability of the benzamide scaffold in synthesis procedures (Högberg et al., 1990). The synthesis process can be adapted to introduce various substituents, showcasing the compound's utility in creating a wide array of benzamide derivatives for different studies and applications.
Molecular Structure Analysis
The structural analysis of benzamide derivatives has been conducted using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, the structure of a novel benzamide was analyzed, revealing its molecular geometry and vibrational frequencies, which are crucial for understanding the compound's behavior and interactions (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, reflecting their reactive nature. For instance, the reaction of N,N′-Dimethoxy-N,N′-Dimethylethanediamide with Grignard reagents produces α-oxo-N-methoxy-N-methylamides, showcasing the compound's utility in organic synthesis and the potential for further chemical modifications (Sibi et al., 1992).
Physical Properties Analysis
The physical properties of this compound derivatives are significant for their application in various fields. For example, the solubility, melting points, and crystalline forms of these compounds can affect their use in pharmacological formulations and material science applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific chemical reactions, are vital for understanding the applications and limitations of this compound derivatives. Studies have shown that these compounds can exhibit a range of activities, from inhibiting enzymes to acting as ligands for receptors, depending on their chemical structure and the presence of functional groups (Bishop et al., 1991).
Wirkmechanismus
Target of Action
The primary targets of 2,3-dimethoxy-N-(3-methoxypropyl)benzamide are currently unknown. This compound is a novel benzamide derivative , and benzamides are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Benzamides can act through a variety of mechanisms, depending on their specific targets . They may inhibit enzyme activity, modulate receptor signaling, or interact with other cellular components . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Benzamides are known to be involved in a variety of biological processes, including inflammation, cancer, and neurological disorders
Result of Action
The molecular and cellular effects of this compound are currently unknown. Some benzamides have been reported to have antioxidant and antibacterial activities
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-9-5-8-14-13(15)10-6-4-7-11(17-2)12(10)18-3/h4,6-7H,5,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSNPDVEOBHBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4710475.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4710488.png)
![N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4710489.png)
![N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclohexyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4710517.png)
![N-(4-bromophenyl)-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4710524.png)


![1-benzyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4710539.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)
